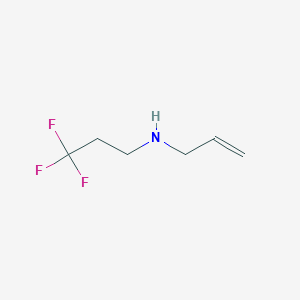

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine

Description

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is a secondary amine featuring an allyl (prop-2-en-1-yl) group and a 3,3,3-trifluoropropyl substituent. This compound’s structure suggests applications in organic synthesis, agrochemicals, or pharmaceuticals, where fluorinated amines are valued for their metabolic stability and lipophilicity .

While direct references to this specific compound are absent in the provided evidence, analogs such as (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CID 64554567) and N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n) offer insights into its likely properties .

Properties

IUPAC Name |

3,3,3-trifluoro-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c1-2-4-10-5-3-6(7,8)9/h2,10H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAPUWIUVKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine typically involves:

- Generation of a trifluoropropyl intermediate, often 3,3,3-trifluoropropyne or related trifluoropropene derivatives.

- Functionalization of the trifluoropropyl moiety with an amine group.

- Introduction of the allyl group (prop-2-en-1-yl) via nucleophilic substitution or addition reactions.

- Control of regioselectivity and chemoselectivity to avoid side reactions.

Preparation of 3,3,3-Trifluoropropyl Intermediates

A critical precursor in the synthesis is 3,3,3-trifluoropropyne (TFP), which can be converted into trifluoropropyl amines. The preparation of TFP involves:

Dehydrohalogenation of halogenated trifluoropropenes , such as trans-1-chloro-3,3,3-trifluoropropene or 2-bromo-3,3,3-trifluoropropene, using strong bases like sodium amide or lithium diisopropylamide (LDA).

Typical reaction conditions include mixing the halogenated trifluoropropene with sodium amide in solvents such as diethyl ether or tetrahydrofuran at low temperatures (around -25 °C), followed by hydrolysis with diluted hydrochloric acid to isolate TFP.

Alternative routes involve coupling trifluoromethyliodide with acetylene at elevated temperatures (~200 °C), followed by dehydroiodination to yield TFP.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenated trifluoropropene + NaNH2 | Diethyl ether or THF, -25 °C, N2 atmosphere | Molar ratio NaNH2:substrate ~2.1-2.2 |

| Hydrolysis | Diluted HCl | Product collected in cold trap (-70 °C) |

| Alternative coupling | Trifluoromethyliodide + acetylene, 200 °C | Followed by dehydroiodination |

Allylation to Introduce Prop-2-en-1-yl Group

The allyl group (prop-2-en-1-yl) can be introduced by reacting the amine intermediate with allyl halides or through nucleophilic substitution on allylic substrates.

Alternatively, the allyl group may be incorporated earlier in the synthesis by using allylamine derivatives or by functionalizing the amine with allyl groups post-trifluoropropylation.

Specific protocols for this step are less documented but generally involve standard allylation techniques under controlled conditions to avoid side reactions.

Representative Reaction Scheme

A generalized synthetic route may be summarized as:

- Preparation of 3,3,3-trifluoropropyne via dehydrohalogenation of halogenated trifluoropropenes.

- Conversion of trifluoropropyne to trifluoropropylamine derivatives via aziridinium ion intermediates and nucleophilic ring-opening with amines.

- Allylation of the amine intermediate to yield this compound.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Dehydrohalogenation | Halogenated trifluoropropene + NaNH2, ether/THF, -25 °C | Formation of 3,3,3-trifluoropropyne |

| 2 | Aziridinium ion formation | Trifluoropropenyliodonium salt + amine, mild conditions | Intermediate aziridinium ion for selective amination |

| 3 | Ring-opening amination | Second amine nucleophile, controlled addition | Selective synthesis of trifluoropropyl amine |

| 4 | Allylation | Allyl halide or allylamine derivatives, base | Introduction of prop-2-en-1-yl group |

Research Findings and Challenges

The aziridinium ion intermediate pathway provides a highly efficient and regioselective method for incorporating trifluoropropylamine moieties.

Control over the ring-opening step is essential to avoid mixtures of isomers and to achieve high selectivity for the desired product.

The use of transition metal-free conditions and mild temperatures enhances the practicality and scalability of the synthesis.

Preparation of trifluoropropyne intermediates requires careful control of reaction conditions to minimize side reactions and maximize yield.

Allylation steps require optimization to prevent over-alkylation or side reactions due to the reactivity of the amine and the allyl group.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in drug development due to its unique structural properties. The trifluoropropyl group can enhance the lipophilicity of drugs, potentially improving their absorption and efficacy. Research indicates that compounds with trifluoromethyl groups often exhibit increased biological activity and stability in biological environments .

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of amines similar to (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine. For instance, compounds containing trifluoropropyl groups have been evaluated for their ability to inhibit tumor growth in various cancer models. Preliminary results suggest that these compounds may interfere with cell proliferation pathways .

Agrochemical Applications

The compound's potential as an agrochemical is notable. Its structure allows it to function as a pesticide or herbicide by disrupting specific biological pathways in pests.

Case Study: Insecticidal Properties

Research has demonstrated that similar amines can be effective against agricultural pests. For example, the incorporation of trifluoropropyl groups has been linked to enhanced insecticidal activity due to their ability to target pest neurological functions . Formulations containing this compound are currently under investigation for their efficacy against common agricultural pests.

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The presence of fluorine atoms can impart desirable properties like increased chemical resistance and thermal stability.

Case Study: Polymer Synthesis

Fluorinated amines have been used to create high-performance polymers with applications in electronics and aerospace. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties while maintaining lightweight characteristics .

Comparative Data Table

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- The allyl group in the target compound contrasts with propargyl (1n) and aminoethyl (CID 64554567) groups, altering reactivity (e.g., alkene vs. alkyne for click chemistry) .

- Trifluoropropyl substituents enhance hydrophobicity and metabolic stability compared to non-fluorinated analogs .

Physicochemical Properties

- Solubility: Fluorinated amines like CID 64554567 exhibit lower water solubility compared to non-fluorinated analogs due to CF₃ groups .

- Boiling Points : Trifluoropropylamines generally have higher boiling points than aliphatic amines (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine at ~141 g/mol likely has a bp >150°C) .

Biological Activity

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is a fluorinated amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a propene group and a trifluoropropyl moiety, suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation.

The molecular formula of this compound is . The trifluoropropyl group enhances the compound's lipophilicity, which may facilitate its ability to cross cell membranes and interact with intracellular targets. The amine group is capable of forming hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their function.

- Formation of Derivatives : Under oxidative conditions, it can form nitroso or nitro derivatives that may exhibit distinct biological activities.

Biological Applications

Research indicates that this compound is being explored for various therapeutic properties:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate activity against Gram-positive bacteria. Further structural modifications are suggested to enhance efficacy.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the trifluoropropyl group significantly affects the compound's interaction with lipid membranes. This property may enhance its penetration into cells and increase its bioavailability .

Synthesis and Research Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to develop more complex fluorinated compounds that may have enhanced biological activities. The synthesis typically involves:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between prop-2-en-1-amine and 3,3,3-trifluoropropyl halides (e.g., bromide or iodide). Optimization involves controlling reaction temperature (40–60°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and employing catalysts like potassium carbonate to enhance nucleophilicity. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Yield improvements (≥70%) are achievable by maintaining anhydrous conditions and inert atmospheres (N₂/Ar).

Q. How can NMR and GC-MS be utilized to characterize the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The allyl group (Prop-2-en-1-yl) shows characteristic doublets for vinyl protons (δ 5.2–5.8 ppm) and a triplet for the CF₃-adjacent CH₂ group (δ 2.8–3.2 ppm). The trifluoropropyl group’s CF₃ resonance appears as a quartet in ¹⁹F NMR (δ -60 to -70 ppm).

- GC-MS : Derivatization with silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for MS analysis. Fragmentation patterns should confirm molecular ion peaks (e.g., m/z 183 [M+H]⁺) and loss of CF₃ groups . Purity >95% is validated using internal standards and retention time matching.

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into fluorosilicone copolymers, and how does the trifluoropropyl group influence material properties?

- Methodological Answer : The amine can act as a chain-terminating agent in ring-opening copolymerization with cyclosiloxanes (e.g., D₄, F₃). The trifluoropropyl group enhances thermal stability (up to 250°C) and solvent resistance (e.g., against hydrocarbons or polar aprotic solvents). Characterization via GPC (Mw ~10–50 kDa), TGA (degradation onset >300°C), and DSC (Tg ~-50°C) confirms copolymer properties. The allyl group enables post-polymerization modifications (e.g., thiol-ene click chemistry) .

Q. How does the presence of the trifluoropropyl group in this compound affect its reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing CF₃ group reduces the nucleophilicity of the amine’s nitrogen, slowing reactions like Michael additions or alkylation. Comparative kinetic studies (e.g., monitoring reaction rates with α,β-unsaturated carbonyls via UV-Vis) show a 2–3× rate decrease versus non-fluorinated analogs. Computational studies (DFT) reveal increased partial positive charge on nitrogen due to inductive effects, corroborating experimental data .

Q. What role does this compound play in the development of sulfonylurea herbicides, and how does its structure enhance agrochemical activity?

- Methodological Answer : The trifluoropropyl group improves lipophilicity and metabolic stability in herbicidal molecules like prosulfuron. Structure-activity relationship (SAR) studies show that the CF₃ group enhances binding to acetolactate synthase (ALS) enzymes in weeds. Radiolabeled analogs (e.g., ¹⁴C-tagged) are used to track uptake and translocation in plants, with LC-MS/MS quantifying residual concentrations in soil (detection limit <0.1 ppb) .

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of this compound. How can researchers resolve these discrepancies?

- Methodological Answer : Stability studies under varying pH (2–12) and temperatures (25–80°C) reveal hydrolysis half-lives (t₁/₂) ranging from 24 hours (pH 12, 80°C) to >1 month (pH 7, 25°C). Contradictions arise from impurities (e.g., residual halides) accelerating degradation. Use accelerated stability testing (ICH Q1A guidelines) with HPLC-UV to monitor degradation products (e.g., 3,3,3-trifluoropropanol). Control experiments with rigorously purified samples resolve discrepancies .

Experimental Design Considerations

Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation : OECD 301F test with activated sludge; measure DOC removal over 28 days.

- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm); track decomposition via LC-HRMS.

- Ecotoxicology : Acute toxicity assays with Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).

Data cross-referenced with EPA EPISuite predicts moderate persistence (t₁/₂ ~60 days) due to CF₃ group resistance to oxidation .

Application-Specific Methodologies

Q. What protocols are recommended for using this compound as a derivatization agent in GC-MS analysis of polar metabolites?

- Methodological Answer : Derivatize metabolites (e.g., carboxylic acids) by reacting 1:2 (analyte:amine) in pyridine at 60°C for 30 minutes. The trifluoropropyl group improves chromatographic resolution by reducing peak tailing. Validate with NIST library matches and isotopic labeling (e.g., ¹³C-glucose) to exclude matrix interference. Detection limits for metabolites like β-blockers reach 0.01 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.